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Introduction
LML134 is a potent and selective histamine H3 receptor (H3R) inverse agonist that was

developed for the treatment of excessive sleep disorders.[1][2][3] As an inverse agonist,

LML134 decreases the constitutive activity of the H3 receptor, which acts as an autoreceptor

and heteroreceptor to inhibit the release of histamine and other neurotransmitters.[4] By

blocking this inhibitory tone, LML134 increases synaptic histamine levels, thereby promoting

wakefulness.[4]

These application notes provide an overview of the key characteristics of LML134 and detailed

protocols for its use in studying H3 receptor function. LML134 is a valuable tool for

investigating the role of the histaminergic system in arousal, cognition, and other neurological

processes. A key feature of LML134 is its pharmacokinetic profile, designed for rapid brain

penetration and fast target disengagement.[1][4] This profile aims to provide a wake-promoting

effect during the day without causing insomnia the following night, a common side effect of

H3R inverse agonists with longer half-lives.[2][3][4]

Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for LML134.

Table 1: In Vitro Activity of LML134

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b2814439?utm_src=pdf-interest
https://www.benchchem.com/product/b2814439?utm_src=pdf-body
https://www.bioworld.com/articles/673318-h3r-inverse-agonist-lml-134-demonstrates-rapid-brain-penetration-and-fast-kinetic-profile?v=preview
https://pubmed.ncbi.nlm.nih.gov/30957954/
https://oak.novartis.com/38280/
https://www.benchchem.com/product/b2814439?utm_src=pdf-body
https://www.researchgate.net/publication/334228460_Front_Cover_The_Discovery_of_LML134_a_Histamine_H3_Receptor_Inverse_Agonist_for_the_Clinical_Treatment_of_Excessive_Sleep_Disorders_ChemMedChem_132019
https://www.benchchem.com/product/b2814439?utm_src=pdf-body
https://www.researchgate.net/publication/334228460_Front_Cover_The_Discovery_of_LML134_a_Histamine_H3_Receptor_Inverse_Agonist_for_the_Clinical_Treatment_of_Excessive_Sleep_Disorders_ChemMedChem_132019
https://www.benchchem.com/product/b2814439?utm_src=pdf-body
https://www.benchchem.com/product/b2814439?utm_src=pdf-body
https://www.benchchem.com/product/b2814439?utm_src=pdf-body
https://www.bioworld.com/articles/673318-h3r-inverse-agonist-lml-134-demonstrates-rapid-brain-penetration-and-fast-kinetic-profile?v=preview
https://www.researchgate.net/publication/334228460_Front_Cover_The_Discovery_of_LML134_a_Histamine_H3_Receptor_Inverse_Agonist_for_the_Clinical_Treatment_of_Excessive_Sleep_Disorders_ChemMedChem_132019
https://pubmed.ncbi.nlm.nih.gov/30957954/
https://oak.novartis.com/38280/
https://www.researchgate.net/publication/334228460_Front_Cover_The_Discovery_of_LML134_a_Histamine_H3_Receptor_Inverse_Agonist_for_the_Clinical_Treatment_of_Excessive_Sleep_Disorders_ChemMedChem_132019
https://www.benchchem.com/product/b2814439?utm_src=pdf-body
https://www.benchchem.com/product/b2814439?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2814439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Type Species Parameter Value (nM)

H3 Receptor Binding

Assay
Human Ki 12[1]

H3 Receptor

Functional Assay

(cAMP)          

Human Ki 0.3[1]

Table 2: Pharmacokinetic Properties of LML134

Species Administration tmax (hours)
Terminal Half-
life (hours)      
   

Fraction
Absorbed (%)

Rat Oral 0.5[1] - 44[1]

Rat Intravenous - 0.44[1] -

Table 3: Plasma Protein Binding of LML134

Species Fraction Unbound (Fu)

Rat 39.0%[1]

Dog 57.6%[1]

Human 33.6%[1]

Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway of the histamine H3 receptor and the

mechanism of action of LML134.
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Key Pharmacokinetic/Pharmacodynamic Properties

Therapeutic & Side Effect Profile

LML134

Rapid Brain Penetration &
 High Receptor Occupancy

Fast Target Disengagement &
 Short Half-life

Therapeutic Effect:
Increased Wakefulness During Day

Avoidance of Side Effect:
No Mechanism-Related Insomnia at Night

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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